(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methoxy, and methyl groups, along with a methanamine group
Mechanism of Action
Target of Action
Similar compounds such as pralsetinib (blu-667) are known to target the ret (c-ret) protein . The RET protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
Similar compounds like pralsetinib (blu-667) inhibit the ret protein, thereby blocking the signaling pathways that lead to cell proliferation .
Biochemical Pathways
Compounds that inhibit the ret protein, such as pralsetinib (blu-667), can affect multiple signaling pathways involved in cell growth and differentiation .
Pharmacokinetics
Similar compounds like pralsetinib (blu-667) are soluble in dmso, suggesting good bioavailability .
Result of Action
Inhibition of the ret protein by similar compounds can lead to a decrease in cell proliferation .
Action Environment
Similar compounds like pralsetinib (blu-667) are stored at 4°c, suggesting that temperature may affect stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the pyrazole ring or the methanamine group can yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazoles with various functional groups
Scientific Research Applications
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-ethyl-5-methoxy-1H-pyrazol-4-yl)methanamine: Lacks the methyl group at the 1-position.
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Lacks the methoxy group at the 5-position.
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanamine: Has an ethanamine group instead of a methanamine group.
Uniqueness
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWQAQDDYPUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.